molecular formula C13H15N3O3 B2791736 N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941957-95-5

N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2791736
CAS RN: 941957-95-5
M. Wt: 261.281
InChI Key: YRGCIDNJQRBKCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound was described in a paper . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound were described in a paper . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .

Mechanism of Action

The mechanism of action of N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis or programmed cell death in cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been found to induce the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in lab experiments is its potent anti-tumor activity. This compound has been found to exhibit significant anti-cancer effects in various studies, making it a potential candidate for the development of novel anti-cancer drugs. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.

Future Directions

There are several future directions for the research and development of N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One of the most significant directions is the development of novel anti-cancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of more efficient and cost-effective methods for the synthesis of this compound is also an area of future research.

Synthesis Methods

The synthesis of N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been reported in several studies. The most commonly used method involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with methyl oxalyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, this compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-methyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-14-12(18)13(19)15-9-4-2-5-10(8-9)16-7-3-6-11(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCIDNJQRBKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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